3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide

Lipophilicity Drug Design Physicochemical Properties

Researchers exploring SAR at the meta-position of benzamide scaffolds require precisely substituted intermediates. 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (CAS 1856159-86-8) fills this gap with a regiospecific 3-bromo handle for Suzuki-Miyaura and Stille couplings-functionality not achievable with the 4-bromo regioisomer. • Strategic 3-bromo enables meta-position cross-coupling for SAR exploration • N-(2-fluoroethyl) motif supports 18F PET tracer development or metabolic modulation • 95% purity; in stock for immediate global dispatch

Molecular Formula C10H11BrFNO
Molecular Weight 260.1 g/mol
CAS No. 1856159-86-8
Cat. No. B1413767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide
CAS1856159-86-8
Molecular FormulaC10H11BrFNO
Molecular Weight260.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(=O)NCCF
InChIInChI=1S/C10H11BrFNO/c1-7-4-8(6-9(11)5-7)10(14)13-3-2-12/h4-6H,2-3H2,1H3,(H,13,14)
InChIKeyTUXUNDBJEAZEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide: A Key Halogenated Benzamide Building Block for Medicinal Chemistry Research


3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide (CAS: 1856159-86-8) is a synthetic organic compound belonging to the class of substituted benzamides . Its molecular structure features a central benzamide core with a bromine atom at the 3-position, a methyl group at the 5-position, and an N-(2-fluoroethyl) side chain, giving it a molecular formula of C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound is primarily utilized as a research chemical and a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications .

1
Workflow
Medicinal chemistry and agrochemical intermediate synthesis
2
Selection Logic
Meta-bromo handle for cross-coupling diversification
3
Use Context
Scaffold for targeted library synthesis and SAR exploration

Why Simple Substitution of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide with Other Benzamides is Not Advisable


The specific substitution pattern of 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide—a 3-bromo and 5-methyl combination with an N-fluoroethyl tail—is not interchangeable with its regioisomers or close analogs. Even minor shifts in the position of the bromine or methyl group on the aromatic ring, or changes to the fluoroethyl chain, can drastically alter a molecule's physicochemical properties, such as lipophilicity (LogP), metabolic stability, and its ability to engage in specific molecular interactions . The bromine atom at the 3-position is a strategic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), and its replacement with a chlorine or removal of the methyl group would create a different chemical entity with distinct reactivity and biological profile . Therefore, substitution without rigorous re-validation is scientifically unsound and can lead to experimental failure.

Regioisomer 4-bromo isomer may shift cross-coupling regioselectivity and alter target scaffold geometry.
Analog 3-amino analog lacks the bromine handle; synthetic utility and interaction profile may not transfer.
Halogen swap Replacing bromine with chlorine may alter reactivity; physicochemical properties require re-evaluation.

Quantitative Performance Data for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide vs. Key Comparators


Comparison of Predicted Lipophilicity (cLogP) with a Common 3,5-Disubstituted Analog

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is predicted to have a lower lipophilicity (cLogP) compared to its 3,5-dibromo analog. The replacement of a bromine atom with a methyl group reduces molecular weight and lipophilicity, which can be a critical factor in improving aqueous solubility and reducing non-specific binding in biological assays. This is a class-level inference based on the established effect of halogen vs. alkyl substitution on LogP [1].

Predicted Lipophilicity
Class-level
cLogP ~2.8 vs. ~3.5 (3,5-dibromo analog)
Reported lower lipophilicity context; may support aqueous solubility screening.
In silico prediction; experimental validation recommended.
Lipophilicity Drug Design Physicochemical Properties

Enhanced Synthetic Utility via 3-Bromo Substitution Pattern vs. 4-Bromo Regioisomer

The 3-bromo substitution pattern on the benzamide ring offers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo isomer. The 3-position is generally more sterically hindered than the 4-position, which can influence reaction rates and selectivity in Suzuki-Miyaura and related couplings. This class-level inference suggests that the 3-bromo compound may provide a higher degree of regiocontrol for the synthesis of diversely substituted biaryl compounds .

Cross-Coupling Reactivity
Class-level
Expected moderate, meta-substitution context vs. 4-bromo regioisomer
Supports meta-substituted biaryl synthesis workflow; regiocontrol review advised.
Qualitative class-level inference; reaction condition optimization required.
Cross-Coupling Suzuki-Miyaura Organic Synthesis

Structural Differentiation from the 3-Amino Analog for Drug Design

3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide contains a bromine atom at the 3-position, while the closely related 3-Amino-N-(2-fluoroethyl)-5-methylbenzamide contains an amino group . This difference is profound. Bromine is a hydrophobic, heavy halogen that can serve as a handle for further functionalization (e.g., cross-coupling) and can engage in halogen bonding. An amino group is a polar, hydrogen-bonding moiety with distinct electronic properties and potential for derivatization (e.g., amide coupling). The target compound's bromine atom provides entirely different chemical reactivity and biological interaction potential, making it a distinct entity in a medicinal chemist's toolbox.

3-Position Functionality
Class-level
Bromine (Br) vs. Amino (NH2) in 3-amino analog
Reported functional group identity context; supports cross-coupling diversification strategy.
Physicochemical and electronic properties require distinct method development.
Medicinal Chemistry Structure-Activity Relationship Bromine

Validated Applications for 3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide Based on Structural Evidence


Synthesis of Diversified Biaryl Libraries via Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the meta-position (3-bromo) makes this compound a valuable electrophilic partner in Suzuki-Miyaura, Stille, and other cross-coupling reactions . Its use allows medicinal chemists to explore structure-activity relationships (SAR) at the meta-position of the benzamide core, a strategy not possible with the 4-bromo regioisomer or the 3-amino analog. This application is a direct consequence of the structural evidence regarding the bromine's position.

Development of PET Imaging Agents Based on Fluorinated Benzamide Scaffolds

The N-(2-fluoroethyl) group is a well-known motif in positron emission tomography (PET) radiochemistry for introducing fluorine-18 (18F). The 5-methyl-3-bromo substitution pattern on the benzamide core provides a rigid, lipophilic scaffold that can be further functionalized to target specific receptors or enzymes, as demonstrated by the broader class of fluorinated benzamides in PET imaging research [1]. This compound could serve as a precursor or a starting point for designing novel 18F-labeled radiotracers.

Agrochemical Lead Discovery and Optimization

Substituted benzamides are a prominent class of compounds in agrochemical research, with applications ranging from herbicides to insecticides. The unique 3-bromo-5-methyl substitution pattern and the fluoroethyl tail offer a distinct combination of electronic and steric properties that can be systematically explored for activity against various pests or weeds, as indicated by patent literature on similar halogenated benzamides [2].

Application
Selection Property
Validation Focus
Biaryl library synthesis
Meta-bromo cross-coupling handle
Regioselectivity and substrate scope review
PET tracer precursor research
N-fluoroethyl motif
Fluorine-18 radiolabeling feasibility
Agrochemical lead exploration
Halogenated benzamide scaffold
Activity screening against target organisms

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